Unraveling the Enigma: A Technical Guide to the Molecular Structure Elucidation of Sulphur Black 1
Unraveling the Enigma: A Technical Guide to the Molecular Structure Elucidation of Sulphur Black 1
For Researchers, Scientists, and Drug Development Professionals
Sulphur Black 1 (C.I. 53185) stands as one of the most significant synthetic dyes in terms of production volume, prized for its cost-effectiveness and excellent fastness properties on cellulosic fibers. Despite its century-long history and widespread use, its precise molecular structure remains one of the most challenging and enduring enigmas in color chemistry. This technical guide provides an in-depth exploration of the methodologies and analytical techniques employed to decipher the complex, polymeric, and heterogeneous nature of Sulphur Black 1.
The Challenge: A Complex Polymeric Structure
The primary difficulty in elucidating the structure of Sulphur Black 1 lies in its inherent nature. It is not a single, well-defined molecule but rather a complex mixture of high-molecular-weight, amorphous, and insoluble polymeric compounds.[1] The manufacturing process, which involves the reaction of 2,4-dinitrophenol with sodium polysulfide, is not perfectly controlled, leading to significant batch-to-batch variation.[2] This heterogeneity means that any determined "structure" is, at best, a representation of the most common repeating units and linkages.
Synthesis Pathway and Proposed Core Structures
Sulphur Black 1 is synthesized by heating 2,4-dinitrophenol or its sodium salt with sodium polysulfide in an aqueous solution.[2][3] The chemical reactions are complex and not fully understood, but a generally accepted pathway involves several key stages:
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Reduction: The nitro groups of 2,4-dinitrophenol are reduced by the sulfide ions to amino groups, forming aminophenol intermediates.
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Condensation: These intermediates undergo condensation reactions.
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Sulfurization (Thionation): Sulfur is introduced into the aromatic rings and forms cross-links between them. These links are primarily polysulfide bridges (-Sx- where x > 2), disulfide (-S-S-), and sulfide (-S-) bonds.[2]
The resulting polymer is believed to be a complex network of heterocyclic structures, predominantly featuring phenothiazine (a dibenzothiazine system) and thianthrene moieties.[2]
The proposed polymeric structure consists of these heterocyclic units linked in a random, three-dimensional network by the polysulfide chains.
Analytical Workflow for Structure Elucidation
A multi-faceted analytical approach is required to probe the structure of Sulphur Black 1. This involves a combination of techniques to determine elemental composition, identify functional groups, and analyze fragments of the polymer.
Quantitative Data Summary
The heterogeneous nature of Sulphur Black 1 is reflected in the inconsistent quantitative data reported across various sources. The following tables summarize the available data.
Table 1: Reported Molecular Formulas and Weights
| Parameter | Reported Value | Source |
| Molecular Formula | C₆H₄N₂O₅ | [3][][5] |
| C₁₈H₈N₄O₅S₂ | [1] | |
| Molecular Weight | 184.11 g/mol (for C₆H₄N₂O₅) | [3][] |
| 424.4 g/mol (for C₁₈H₈N₄O₅S₂) | [1] | |
| >8000 to <9000 g/mol (Leuco form) | [1] |
Note: The simple molecular formulas likely represent the starting monomer or a hypothetical repeating unit, not the final polymer.
Table 2: Spectroscopic Data
| Technique | Parameter | Value |
| UV-Vis Spectroscopy | λmax | 628 nm |
Table 3: Representative Fourier-Transform Infrared (FTIR) Spectroscopy Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group / Bond |
| 3400 - 3300 | N-H Stretch | Amines (in reduced structures) |
| 3100 - 3000 | C-H Stretch | Aromatic rings |
| 1620 - 1580 | C=C Stretch | Aromatic rings |
| 1500 - 1400 | C=C Stretch | Aromatic rings |
| 1350 - 1250 | C-N Stretch | Aromatic amines |
| 850 - 750 | C-H Bending | Aromatic ring substitution patterns |
| 750 - 650 | C-S Stretch | Thioether linkages |
| 500 - 400 | S-S Stretch | Disulfide/Polysulfide linkages |
Detailed Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the dye polymer.
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Objective: To identify characteristic bonds such as C=C and C-H from aromatic rings, C-N from amine linkages, and C-S or S-S from sulfur bridges.
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Methodology (KBr Pellet Technique):
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Sample Preparation: A small amount of dried Sulphur Black 1 powder (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.
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Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
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Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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Data Acquisition: A background spectrum of the empty sample chamber is first recorded. Then, the sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
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Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Due to its non-volatile and polymeric nature, Sulphur Black 1 cannot be directly analyzed by conventional GC-MS. Py-GC-MS is a powerful alternative that breaks the polymer into smaller, volatile fragments for analysis.
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Objective: To thermally decompose the polymer into characteristic smaller molecules (pyrolysates) that can be separated and identified, providing clues about the original repeating units.
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Methodology:
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Sample Preparation: A microgram-scale amount of the solid dye is placed in a pyrolysis sample cup.
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Pyrolysis: The sample cup is rapidly heated to a high temperature (e.g., 500-800°C) in an inert atmosphere (helium) within a pyrolysis unit interfaced with a GC-MS system. This thermal energy cleaves the chemical bonds in the polymer, particularly the weaker polysulfide cross-links.
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Chromatographic Separation: The resulting volatile pyrolysates are swept by the carrier gas into the GC column. The column separates the mixture of fragments based on their boiling points and interactions with the stationary phase. A temperature-programmed oven is used to elute the components over time.
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Mass Spectrometry: As each fragment elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting mass spectrum shows the molecular ion and fragmentation pattern of each pyrolysate.
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Data Analysis: The identity of each fragment is determined by comparing its mass spectrum to spectral libraries (e.g., NIST/Wiley). The resulting pyrogram (a chromatogram of the pyrolysis products) provides a "fingerprint" of the polymer's composition.
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Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a soft ionization technique suitable for analyzing large, non-volatile molecules like polymers, causing minimal fragmentation.
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Objective: To determine the molecular weight distribution of the soluble fractions of the Sulphur Black 1 polymer.
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Methodology:
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Sample Preparation: The analyte (a soluble fraction of Sulphur Black 1) is mixed with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). The matrix absorbs the laser energy and facilitates the ionization of the analyte.
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Spotting: A small droplet of the analyte-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.
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Desorption and Ionization: The target plate is introduced into the high-vacuum source of the mass spectrometer. A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy and vaporizes, carrying the analyte molecules into the gas phase and ionizing them (typically by protonation).
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Time-of-Flight Analysis: The ionized molecules are accelerated by an electric field into a long, field-free drift tube. Lighter ions travel faster than heavier ions, so they reach the detector at the end of the tube first. The time it takes for an ion to reach the detector is used to calculate its mass-to-charge ratio (m/z).
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Data Analysis: The resulting spectrum shows the distribution of molecular weights in the polymer sample.
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Conclusion
The molecular structure of Sulphur Black 1 is not a singular entity but a complex and variable polymeric network. A definitive elucidation remains elusive due to its inherent heterogeneity and insolubility. However, by employing a combination of advanced analytical techniques, a robust model of its structure can be formulated. Elemental analysis and spectroscopy provide information on the constituent atoms and functional groups, while powerful fragmentation techniques like Py-GC-MS offer critical insights into the core heterocyclic building blocks. This integrated analytical approach allows researchers to build a comprehensive, albeit averaged, picture of this industrially vital yet chemically enigmatic dye.
